N-Acetyl-5-methoxy-DL-tryptophan monohydrate
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Description
N-Acetyl-5-methoxy-DL-tryptophan monohydrate is a chemical compound with the molecular formula C14H16N2O4•H2O and a molecular weight of 294.30 . It is also known as DL-N-Acetyl-2-amino-3-(5-methoxyindolyl)propionic acid monohydrate . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H16N2O4•H2O . This indicates that the molecule contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, along with one water molecule.Physical and Chemical Properties Analysis
This compound appears as an off-white to slightly red crystalline powder . It is soluble in acetone but insoluble in water . It has a melting point of 188°C and a predicted boiling point of 679.4°C at 760 mmHg . The refractive index is predicted to be 1.62 .Mechanism of Action
While the specific mechanism of action for N-Acetyl-5-methoxy-DL-tryptophan monohydrate is not provided, it’s worth noting that tryptophan, a related compound, serves as the precursor for the synthesis of serotonin and melatonin . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while melatonin is a hormone that regulates sleep-wake cycles .
Safety and Hazards
Properties
IUPAC Name |
2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWPDYPJSSDHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647360 |
Source
|
Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-33-9 |
Source
|
Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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